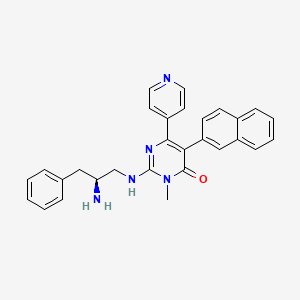

AMG-548

概要

説明

AMG-548は、p38αミトゲン活性化プロテインキナーゼの強力かつ選択的な阻害剤です。この酵素は、炎症反応と細胞ストレスの調節に重要な役割を果たしています。 This compoundは、特に関節リウマチなどの炎症性疾患の治療における潜在的な治療用途について広く研究されています .

準備方法

合成経路と反応条件

AMG-548の合成は、市販の出発物質から始まる複数のステップを含みます反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境への配慮のために最適化されています。 これには、連続フロー反応器、自動システム、および厳しい品質管理措置の使用が含まれ、規制基準との整合性と遵守が確保されます .

化学反応の分析

Kinase Inhibition Profile

AMG-548 exhibits high selectivity for p38α but also interacts with other kinases, as shown in enzymatic assays:

| Target Kinase | IC₅₀ (nM) | Ki (nM) | Selectivity vs. p38α |

|---|---|---|---|

| p38α | 0.5 | 0.5 | – |

| p38β | 3.6 | 3.6 | ~7-fold less selective |

| p38γ | 2600 | 2600 | >5,000-fold |

| p38δ | 4100 | 4100 | >8,000-fold |

| CKIδ | – | 39 | – |

| CKIε | – | 61 | – |

| JNK2 | – | 39 | – |

| JNK3 | – | 61 | – |

Key Findings :

-

This compound inhibits p38α with sub-nanomolar potency (Ki = 0.5 nM) but shows limited selectivity over p38β (Ki = 3.6 nM) .

-

Cross-reactivity with CKIδ/ε (Ki = 39–61 nM) explains its inhibition of Wnt/β-catenin signaling, independent of p38α .

2.1. Inhibition of Cytokine Production

This compound suppresses pro-inflammatory cytokines via p38α blockade:

| Assay System | Target Cytokine | IC₅₀ (nM) |

|---|---|---|

| LPS-stimulated human blood | TNFα | 3 |

| LPS-stimulated human blood | IL-1β | 7 |

| TNFα-induced IL-8 | IL-8 | 0.7 |

| IL-1β-induced IL-6 | IL-6 | 1.3 |

Mechanistic Insights :

-

Blocks phosphorylation of downstream kinases (e.g., MAPKAPK2/3), reducing cytokine transcription/translation .

-

Thermal shift assays confirm direct binding to p38α, increasing its melting temperature (ΔTₘ = +14.8°C) .

2.2. Modulation of Wnt/β-Catenin Signaling

This compound inhibits Wnt signaling through off-target CKIδ/ε inhibition:

| Assay System | Observation |

|---|---|

| β-catenin-driven luciferase | IC₅₀ = 1.5 µM (vs. 0.5 nM for p38α) |

| U2OS-EFC cells | Disruption of CKIδ/ε-mediated Wnt activation |

Key Reactions :

-

Competes with ATP-binding sites of CKIδ/ε, preventing phosphorylation of Dishevelled (Dvl) proteins .

-

No inhibition observed with selective p38 inhibitors (VX-745, Scio-469), confirming CKIδ/ε dependence .

3.1. Solubility and Stability

| Property | Value |

|---|---|

| Solubility (DMSO) | 49.8 mg/mL |

| Stability | -20°C (stable for ≥3 years) |

3.2. Thermal Stabilization

| Condition | ΔTₘ (°C) vs. Control |

|---|---|

| This compound (10 µM) | +14.8 |

| SB203580 (10 µM) | +7.0 |

Significance : Thermal profiling confirms target engagement in cells and lysates .

In Vivo Pharmacokinetics

| Species | Half-life (t₁/₂) | Oral Bioavailability (F) |

|---|---|---|

| Rat | 4.6 hours | 62% |

| Dog | 7.3 hours | 47% |

Implications : Sustained plasma concentrations support efficacy in arthritis models .

Synthetic Considerations

While synthesis details are proprietary, key steps include:

-

Formation of the pyrimidinone core via cyclocondensation.

-

Stereoselective introduction of the (S)-2-amino-3-phenylpropylamine moiety.

-

Functionalization with naphthalenyl and pyridinyl groups.

Clinical Development Challenges

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

AMG-548 selectively inhibits p38α kinase, which plays a crucial role in mediating inflammatory responses. Its potency is highlighted by a Ki value of 0.5 nM against p38α, with over 1000-fold selectivity against other kinases, including p38β, p38γ, and p38δ . The compound has shown efficacy in inhibiting pro-inflammatory cytokines such as TNFα and IL-1β in whole blood assays, with IC50 values of 3 nM and 7 nM respectively .

Chemical Structure:

- Molecular Formula: C29H27N5O

- CAS Registry Number: 864249-60-5

Rheumatoid Arthritis

This compound was primarily developed for the treatment of rheumatoid arthritis (RA). The rationale for targeting p38α was based on its role in driving pro-inflammatory cytokine expression and osteoclast formation. However, clinical trials revealed that while this compound effectively inhibited TNFα production, it also caused significant liver enzyme elevation, leading to the termination of its clinical development .

Other Inflammatory Conditions

Beyond rheumatoid arthritis, this compound has been explored for potential applications in various inflammatory conditions due to its broad anti-inflammatory effects. It has shown efficacy in preclinical models of arthritis and other inflammatory diseases . However, the adverse effects observed during trials have limited its progression into broader clinical use.

Clinical Trials Overview

The following table summarizes key clinical trial outcomes related to this compound:

| Trial Phase | Condition | Outcome | Notes |

|---|---|---|---|

| Phase 1 | Rheumatoid Arthritis | Terminated due to liver toxicity | Elevated liver enzymes noted |

| Phase 1 | Other Inflammatory Diseases | Limited data available; efficacy noted but safety concerns arose | Not progressed beyond Phase 1 |

In vitro and In vivo Studies

In vitro studies have demonstrated that this compound can inhibit LPS-stimulated TNFα production effectively. The compound's selectivity allows it to be tested against various kinases without significant cross-reactivity. However, the observed hepatotoxicity in animal models raised concerns regarding its safety profile .

In vitro Efficacy Data:

| Assay Type | Target Cytokine | IC50 (nM) |

|---|---|---|

| Whole Blood Assay | TNFα | 3 |

| Whole Blood Assay | IL-1β | 7 |

In vivo Pharmacokinetics:

| Animal Model | Half-life (hours) | Bioavailability (%) |

|---|---|---|

| Rat | 4.6 | 62 |

| Dog | 7.3 | 47 |

作用機序

AMG-548は、p38αミトゲン活性化プロテインキナーゼ酵素を選択的に阻害することによってその効果を発揮します。この阻害は、腫瘍壊死因子αやインターロイキン1βなどの炎症性サイトカインの産生に関与するシグナル伝達経路を破壊します。 これらの経路を遮断することにより、this compoundは炎症と細胞ストレス応答を軽減します .

類似の化合物との比較

類似の化合物

SB203580: p38αミトゲン活性化プロテインキナーゼの別の選択的阻害剤ですが、選択性と効力のプロファイルが異なります。

VX-745: 類似の用途を持つ、高度に選択的なp38αミトゲン活性化プロテインキナーゼ阻害剤ですが、化学構造が異なります。

Scio-469: 別のp38αミトゲン活性化プロテインキナーゼ阻害剤ですが、薬物動態が異なります

This compoundの独自性

This compoundは、p38β、p38γ、およびp38δなどの他のアイソフォームよりも、p38αアイソフォームに対する高い選択性を持つ点で独特です。この選択性は、オフターゲット効果の可能性を減らし、治療の可能性を高めます。 さらに、this compoundは、炎症性サイトカイン産生の強力な阻害を示し、炎症性疾患の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

SB203580: Another selective inhibitor of p38 alpha mitogen-activated protein kinase, but with different selectivity and potency profiles.

VX-745: A highly selective p38 alpha mitogen-activated protein kinase inhibitor with similar applications but different chemical structure.

Scio-469: Another p38 alpha mitogen-activated protein kinase inhibitor with distinct pharmacokinetic properties

Uniqueness of AMG-548

This compound is unique in its high selectivity for the p38 alpha isoform over other isoforms such as p38 beta, p38 gamma, and p38 delta. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated potent inhibition of pro-inflammatory cytokine production, making it a promising candidate for the treatment of inflammatory diseases .

生物活性

AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cellular responses to stress and inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases.

- Chemical Name : 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone

- Molecular Formula : C29H27N5O

- Molecular Weight : 461.558 g/mol

- CAS Number : 864249-60-5

Inhibition Profile

This compound exhibits a highly selective inhibition profile against various kinases, particularly p38α, with an IC50 value of 0.5 nM. Its selectivity is notable as it shows over 1000-fold selectivity against other p38 isoforms (p38β, p38γ, and p38δ) and 36 other kinases. The inhibition constants (Ki values) for these isoforms are as follows:

| Kinase | Ki (nM) |

|---|---|

| p38α | 0.5 |

| p38β | 3.6 |

| p38γ | 2600 |

| p38δ | 4100 |

Additionally, this compound has been reported to inhibit whole blood LPS-stimulated TNFα production with an IC50 of 3 nM, indicating its potential efficacy in inflammatory conditions .

This compound's mechanism of action involves the inhibition of casein kinase 1 isoforms δ and ε (CKIδ/ε), which are crucial for Wnt/β-catenin signaling pathways. This inhibition leads to a reduction in Wnt signaling activity, as evidenced by assays demonstrating its effects on β-catenin-driven luciferase activity .

Efficacy in Preclinical Models

In preclinical studies, this compound has shown efficacy in both acute and chronic models of arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases. Its ability to modulate cytokine production further supports its role in managing inflammation .

Case Studies and Clinical Implications

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNFα and IL-1β in response to LPS stimulation in whole blood assays .

- Potential in Autoimmune Disorders : Given the dysregulated activity of p38 MAPK in autoimmune diseases, this compound's selective inhibition may provide a novel therapeutic approach for conditions like rheumatoid arthritis and multiple sclerosis .

- Comparison with Other Inhibitors : Unlike traditional ATP-competitive p38 inhibitors that have failed in clinical trials, this compound's non-ATP competitive nature offers a promising alternative mechanism that may enhance its therapeutic viability .

Summary Table of Biological Activities

| Activity | IC50 (nM) | Comments |

|---|---|---|

| Inhibition of p38α | 0.5 | Highly selective |

| Inhibition of TNFα | 3 | Effective in LPS-stimulated models |

| Inhibition of CKIδ/ε | Not specified | Critical for Wnt signaling |

| Selectivity against other kinases | >1000-fold | Demonstrates broad specificity |

特性

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVKVJIRFKVPBF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347617 | |

| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864249-60-5 | |

| Record name | AMG 548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864249-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMG-548 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- (AMG-548) a promising drug candidate for inflammatory diseases?

A1: this compound targets the p38α MAP kinase, a key enzyme involved in the inflammatory response. [, , ] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα and IL-1β. [, ] By inhibiting p38α, this compound aims to dampen the inflammatory cascade and alleviate symptoms in diseases like rheumatoid arthritis. [, ]

Q2: How does this compound interact with the p38α MAP kinase at a molecular level?

A2: While the provided research papers focus on the broader landscape of p38 inhibitors and their clinical development, they do not delve into the specific binding interactions of this compound with p38α. Further research focusing specifically on this compound's structural interactions with its target would be required to answer this question in detail.

Q3: What are the known challenges in developing p38 MAP kinase inhibitors as therapeutics, and how does this compound address these challenges?

A3: The development of p38 MAP kinase inhibitors has faced hurdles due to factors like limited efficacy and unforeseen side effects in clinical trials. [] While the provided research mentions this compound's progression to clinical trials, it does not elaborate on its specific performance in addressing the broader challenges faced by this class of drugs. Further investigation into this compound's clinical trial data and comparisons with other p38 inhibitors would provide valuable insights into its success in overcoming these challenges. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。